molecular formula C17H21NO2 B4768345 (2-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine

(2-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine

Cat. No. B4768345
M. Wt: 271.35 g/mol
InChI Key: FSYRKJVGKRXEHZ-UHFFFAOYSA-N
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Description

(2-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine, also known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic drug. It is a metabolite of tramadol, which is commonly used to treat moderate to severe pain. ODT has been found to have a higher affinity for the mu-opioid receptor than tramadol, making it a potent analgesic.

Mechanism of Action

ODT works by binding to the mu-opioid receptor in the brain and spinal cord, reducing the perception of pain. It also activates the release of dopamine, which produces a feeling of euphoria. However, prolonged use of ODT can lead to tolerance and dependence.
Biochemical and Physiological Effects:
ODT has been found to have a number of biochemical and physiological effects. It can cause respiratory depression, which can lead to respiratory failure in high doses. It can also cause nausea, vomiting, and constipation. Additionally, ODT has been found to have immunosuppressive effects, which can increase the risk of infections.

Advantages and Limitations for Lab Experiments

ODT has several advantages for use in laboratory experiments. Its potency and selectivity for the mu-opioid receptor make it a useful tool for studying pain pathways. However, its potential for dependence and side effects must be taken into account when designing experiments.

Future Directions

There are several future directions for research on ODT. One area of interest is its potential use in the treatment of depression and anxiety. Additionally, further studies are needed to understand the mechanisms of tolerance and dependence associated with prolonged use of ODT. Finally, there is a need for the development of safer and more effective opioid analgesics with a lower risk of dependence and side effects.

Scientific Research Applications

ODT has been the subject of numerous scientific studies, particularly in the field of pain management. It has been found to be effective in treating both acute and chronic pain, with a lower risk of dependence than other opioids. Additionally, ODT has been studied for its potential use in the treatment of depression and anxiety.

properties

IUPAC Name

2-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-19-16-9-5-3-7-14(16)11-12-18-13-15-8-4-6-10-17(15)20-2/h3-10,18H,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYRKJVGKRXEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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